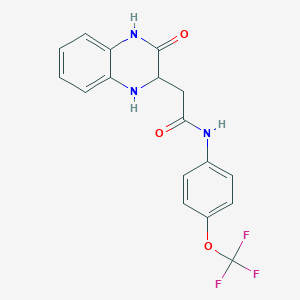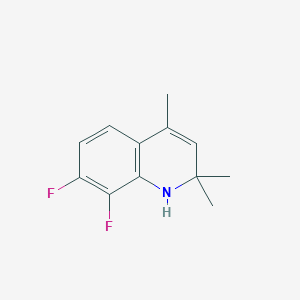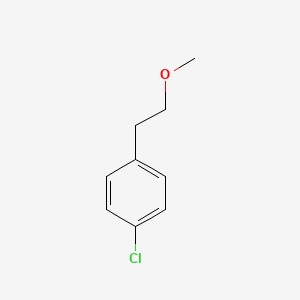
1-Chloro-4-(2-methoxyethyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-(2-methoxyethyl)benzene is a chemical compound with the molecular formula C9H11ClO . It is also known by other names such as 1-Chlor-4-(1-methoxyethyl)benzol in German, 1-Chloro-4-(1-méthoxyéthyl)benzène in French, and Benzene, 1-chloro-4-(1-methoxyethyl)- in English .
Synthesis Analysis
The synthesis of this compound could potentially involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methoxyethyl group attached to it . The average mass of the molecule is 170.636 Da and the monoisotopic mass is 170.049850 Da .Chemical Reactions Analysis
The chemical reactions involving this compound could be similar to those of other benzene derivatives. For instance, benzene can undergo electrophilic aromatic substitution, where an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . The aromatic ring is then regenerated from this intermediate by loss of a proton .Wissenschaftliche Forschungsanwendungen
Polymerization Initiator
1-Chloro-4-(2-methoxyethyl)benzene is explored in the field of cationic polymerizations. A study by Dittmer, Pask, and Nuyken (1992) on 1,4-Bis(1-methoxy-1-methylethyl)benzene, a related compound, discusses its role as an inifer, an initiator/transfer agent for cationic polymerizations. Their findings indicate that this compound requires an excess of BCl3 for activation, a behavior attributed to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).
Solvent Extraction System for Palladium Separation
Traeger et al. (2012) developed a solvent extraction system using 1,2-bis(2-methoxyethylthio)benzene for the selective recovery of palladium from spent automotive catalysts. This system demonstrates high selectivity for Pd(II) and is part of efforts to recover valuable metals from secondary raw materials (Traeger, Koenig, Städtke, & Holdt, 2012).
Synthesis and Characterization of Novel Compounds
Several studies focus on synthesizing and characterizing new compounds using derivatives of this compound. For instance, the synthesis of new heterocyclic systems from eugenol derivatives by Taia et al. (2020) explores the creation of compounds with potential antiproliferative activity (Taia et al., 2020).
Electrochemical Studies
Peverly et al. (2014) investigated the electrochemical reduction of methyl triclosan, a derivative of this compound, focusing on its environmental impact. Their study provides insights into the chemical's behavior under various conditions, which is crucial for understanding its environmental fate (Peverly, Dresbach, Knust, Koss, Longmire, & Peters, 2014).
Liquid Crystals and Molecular Self-Assembly
Research by Bushey et al. (2001) delves into the self-assembly properties of benzene rings with secondary amides and substituents at specific positions, which forms a new class of molecules potentially useful in liquid crystal technology (Bushey, Hwang, Stephens, & Nuckolls, 2001).
Photogeneration and Reactivity Studies
The photochemistry of derivatives such as 4-chlorophenol and 4-chloroanisole, closely related to this compound, has been studied by Protti et al. (2004). They explored the reactivity of these derivatives, providing a pathway to understand their behavior under light exposure (Protti, Fagnoni, Mella, & Albini, 2004).
Wirkmechanismus
The mechanism of action for the reactions of 1-Chloro-4-(2-methoxyethyl)benzene likely involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
While specific safety and hazard information for 1-Chloro-4-(2-methoxyethyl)benzene is not available, it’s important to handle all chemical substances with care. General safety measures include avoiding dust formation, avoiding breathing in mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
1-chloro-4-(2-methoxyethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO/c1-11-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFNDKCBRVYPUNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2968384.png)

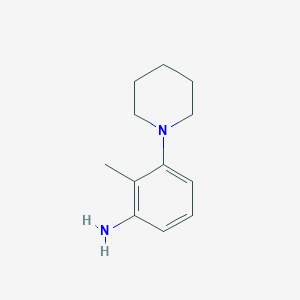
![2-Fluoro-N-(3-{[4-(furan-2-carbonyl)piperazin-1-YL]methyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)benzamide](/img/structure/B2968387.png)

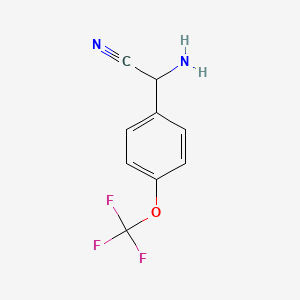
![3-(7-(Difluoromethyl)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2968392.png)
![{7-[(2-methoxybenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2968393.png)
![2-adamantanyl-N-[1-(2-methylpropyl)-2-morpholin-4-yl-2-oxoethyl]acetamide](/img/structure/B2968394.png)
![2-{[5-cyano-2-(propan-2-yloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2968398.png)
![2-[[3-(3-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2968399.png)
